trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid
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Description
Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H15NO3 . It is a white crystalline powder that is commonly used in medical, environmental, and industrial research.
Molecular Structure Analysis
The molecular structure of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group at the 1-position and a 4-cyanobenzoyl group at the 4-position . The molecular weight of the compound is 257.28 .Physical And Chemical Properties Analysis
Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid has a predicted boiling point of 493.8±40.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be 4.66±0.10 .Scientific Research Applications
Summary of the Application
“trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid” is used in the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone1 , a renowned intermediate of Atovaquone . Atovaquone is a well-known antimalarial drug.
Methods of Application or Experimental Procedures
The intermediate was predominantly prepared by the decarboxylative coupling of 2-chloro-1,4-naphthoquinone 2 with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid 6 . Alkylations of quinones were reported by the decarboxylation of carboxylic acids with silver ions and peroxodisulphate .
Results or Outcomes
The novel process for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone1 is cost-effective and would generate less effluent . The process also emphasizes selecting the reagents and solvents, optimizing the reaction conditions, and the recovery and reuse of solvents and silver salt .
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trans-4-(Aminomethyl)cyclohexanecarboxylic acid : This compound is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It is used in various hemorrhagic diseases and abnormal bleeding in operations .
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trans-4-Aminocyclohexanecarboxylic Acid Derivatives : These derivatives have antihypertensive activity and are particularly useful in the prevention and treatment of coronary, cerebral, and renal circulatory diseases. They are also useful as neuropeptide YY antagonists, thrombin inhibitors, and pesticides .
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trans-4-(Aminomethyl)cyclohexanecarboxylic acid : This compound is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It is used in various hemorrhagic diseases and abnormal bleeding in operations .
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trans-4-Aminocyclohexanecarboxylic Acid Derivatives : These derivatives have antihypertensive activity and are particularly useful in the prevention and treatment of coronary, cerebral, and renal circulatory diseases. They are also useful as neuropeptide YY antagonists, thrombin inhibitors, and pesticides .
properties
IUPAC Name |
4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPJPJXUBRPEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230141 |
Source
|
Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
736136-09-7 |
Source
|
Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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